REACTION_CXSMILES
|
[S:1]1[C:5]2[C:6](=[O:10])[NH:7][CH2:8][CH2:9][C:4]=2[CH:3]=[CH:2]1.Br[C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[N:14]1[CH:15]=[CH:16][CH:17]=[C:12]([N:7]2[CH2:8][CH2:9][C:4]3[CH:3]=[CH:2][S:1][C:5]=3[C:6]2=[O:10])[CH:13]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
S1C=CC2=C1C(NCC2)=O
|
Name
|
|
Quantity
|
136 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
|
Quantity
|
0.033 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium phosphate
|
Quantity
|
456 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
13.5 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction conditions
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (1% methanol in DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)N1C(C2=C(CC1)C=CS2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 mg | |
YIELD: PERCENTYIELD | 39.3% | |
YIELD: CALCULATEDPERCENTYIELD | 39.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |